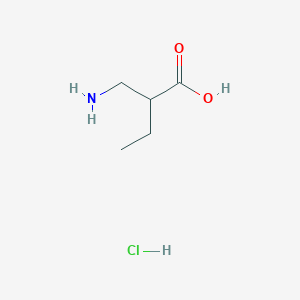

2-(Aminomethyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-4(3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLAGEBUTYNRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of 2-(Aminomethyl)butanoic acid hydrochloride?

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)butanoic Acid Hydrochloride

Abstract

2-(Aminomethyl)butanoic acid hydrochloride is a key chemical entity with applications in pharmaceutical development, serving as a building block and intermediate for various bioactive molecules, particularly those targeting neurological disorders.[1][2] A profound understanding of its physicochemical properties is a prerequisite for successful process development, formulation, and analytical method design. This technical guide provides a comprehensive examination of the core physicochemical characteristics of 2-(Aminomethyl)butanoic acid hydrochloride, presenting quantitative data, standardized experimental methodologies, and the scientific rationale behind its behavior. This document is intended to be an essential resource for researchers, chemists, and drug development professionals, enabling them to leverage this compound with precision and scientific rigor.

Introduction

As a derivative of butanoic acid, 2-(Aminomethyl)butanoic acid hydrochloride belongs to the class of amino acids and their derivatives. Its hydrochloride salt form is specifically designed to enhance stability and solubility, two critical parameters for pharmaceutical utility.[1] The presence of a primary amine and a carboxylic acid functional group on a short alkyl chain dictates its chemical reactivity, ionization potential, and intermolecular interactions. A granular understanding of these properties is not merely academic; it directly impacts critical development decisions, from choosing appropriate solvent systems for synthesis and purification to designing stable, bioavailable drug product formulations. This guide bridges the gap between raw data and practical application by explaining the causality behind the observed properties.

Chemical Structure and Identification

The foundational step in characterizing any chemical compound is to establish its precise molecular structure and associated identifiers.

-

Molecular Formula: C₅H₁₂ClNO₂[3]

-

Molecular Weight: 153.61 g/mol

-

CAS Number: 98137-47-4[3]

-

IUPAC Name: 2-(aminomethyl)butanoic acid;hydrochloride

Caption: Predominant ionization states of 2-(Aminomethyl)butanoic acid across a pH gradient.

Lipophilicity (LogP)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one, a key predictor of its ability to cross biological membranes.

| Parameter | Predicted Value | Interpretation |

| XlogP | -2.6 [4] | Hydrophilic |

Experimental Protocol: Shake-Flask Method (OECD 107)

-

System Preparation: High-purity n-octanol and water are mutually saturated by mixing for 24 hours, followed by separation. This ensures the thermodynamic activity of each solvent is consistent during the experiment.

-

Partitioning: A known mass of 2-(Aminomethyl)butanoic acid hydrochloride is dissolved in the aqueous phase. This is then combined with the octanol phase in a vessel at a defined volume ratio.

-

Equilibration: The vessel is agitated gently at a constant temperature until partitioning equilibrium is reached (typically several hours).

-

Phase Separation & Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the analyte in both the aqueous and octanol phases is then quantified using a validated analytical method like LC-MS/MS.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: The predicted XlogP value of -2.6 indicates the compound is strongly hydrophilic. [4]This is entirely consistent with its structure; at physiological pH, it exists as a charged zwitterion, which is highly stabilized by the polar aqueous phase and has very little affinity for the non-polar octanol phase.

Stability and Storage

The stability of a compound is critical for ensuring its integrity during storage and use.

-

Thermal Stability: As an amino acid salt, it is expected to be a solid with a relatively high melting point, though it may decompose at elevated temperatures.

-

Hygroscopicity: The salt nature makes the compound potentially hygroscopic. It is crucial to protect it from atmospheric moisture to prevent degradation and ensure accurate weighing.

-

Recommended Storage: The compound is stable under ambient conditions for transport. [5]For long-term storage, it is recommended to keep the material in a tightly sealed container at 2-8°C, protected from light and moisture. [5]

Conclusion

The physicochemical properties of 2-(Aminomethyl)butanoic acid hydrochloride define it as a stable, water-soluble, and hydrophilic compound. [1]Its behavior is dominated by the presence of ionizable carboxylic acid and amino functional groups, which render it a zwitterion at physiological pH. The data and methodologies presented in this guide offer a robust framework for scientists and researchers to handle, formulate, and study this compound effectively. A firm grasp of these foundational principles is indispensable for accelerating research and development timelines and ensuring the quality and reliability of experimental outcomes.

References

-

PubChem. 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link].

-

American Elements. 2-(aminomethyl)butanoic acid hydrochloride. Available from: [Link].

-

PubChemLite. 2-(aminomethyl)butanoic acid hydrochloride (C5H11NO2). Available from: [Link].

-

PubChem. 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Available from: [Link].

-

Anant Pharmaceuticals Pvt. Ltd. (S)-2-Aminobutanoic Acid Hydrochloride Impurity. Available from: [Link].

-

The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Available from: [Link].

-

NIST. Butanoic acid, 2-amino-, (S)-. NIST Chemistry WebBook. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. PubChemLite - 2-(aminomethyl)butanoic acid hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. CAS 5959-29-5; 1492-24-6(Freebase) (S)-2-Aminobutanoic Acid Hydrochloride Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

2-(Aminomethyl)butanoic acid hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(Aminomethyl)butanoic acid hydrochloride (CAS Number: 98137-47-4), a key building block in synthetic organic chemistry and pharmaceutical development. This document synthesizes critical technical data, safety information, and practical insights to support its application in research and development.

Core Compound Identification and Properties

2-(Aminomethyl)butanoic acid hydrochloride is a non-proteinogenic amino acid derivative. Its structure, featuring a butanoic acid backbone with an aminomethyl substituent at the second carbon, makes it a valuable synthon for introducing a specific pharmacophore in drug design.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 98137-47-4 | [1][2] |

| Molecular Formula | C5H12ClNO2 | [2] |

| IUPAC Name | 2-(aminomethyl)butanoic acid;hydrochloride | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Powder | [1] |

| Melting Point | 119-123 °C | [1] |

| Storage Temperature | 4 °C | [1] |

Synthesis and Manufacturing Considerations

While specific, detailed synthesis protocols for 2-(Aminomethyl)butanoic acid hydrochloride are not extensively published in peer-reviewed literature, its synthesis can be inferred from established methods for analogous amino acid hydrochlorides. A common synthetic route involves the modification of a suitable butanoic acid derivative.

A plausible synthetic pathway is illustrated below. This generalized scheme is based on common organic chemistry transformations and should be optimized for specific laboratory conditions.

Caption: Generalized synthetic workflow for 2-(Aminomethyl)butanoic acid hydrochloride.

For instance, a synthetic approach for a related compound, 2-amino-butanamide hydrochloride, involves the chlorination of 2-aminobutyric acid followed by ammoniation and acidification.[3] This highlights a potential strategy where a precursor to the aminomethyl group is first installed on the butanoic acid backbone, followed by conversion to the amine and subsequent hydrochloride salt formation.

Applications in Research and Drug Development

As a chiral building block, 2-(Aminomethyl)butanoic acid hydrochloride and its analogues are valuable in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Role as a Key Intermediate

Analogous compounds, such as (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride, serve as crucial intermediates in the development of drugs targeting neurological disorders.[4] The unique structural motif of these aminomethyl-substituted butanoic acids allows for the modulation of biological activity, making them integral components in the design of targeted therapeutics.[4]

Utility in Peptide and Protein Chemistry

Derivatives of 2-(Aminomethyl)butanoic acid can be incorporated into peptides to enhance their stability and bioactivity.[4] This is a critical aspect of protein engineering, where the introduction of non-natural amino acids can confer desirable properties to therapeutic proteins.

Analytical Characterization

The purity and identity of 2-(Aminomethyl)butanoic acid hydrochloride can be assessed using a variety of standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. For related amino acid analogues, derivatization is often employed to improve selectivity and sensitivity in biological samples.[5]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Safety, Handling, and Storage

Proper handling and storage of 2-(Aminomethyl)butanoic acid hydrochloride are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

According to supplier safety data, this compound is classified as hazardous.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

The following is a generalized experimental protocol for handling this compound in a laboratory setting.

Protocol: Safe Handling of 2-(Aminomethyl)butanoic acid hydrochloride

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Dispensing: To avoid generating dust, carefully weigh and dispense the powder.

-

Spill Management: In case of a spill, avoid direct contact. Absorb the spill with an inert material and dispose of it as hazardous waste.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Storage

Store the compound in a tightly sealed container at the recommended temperature of 4 °C to ensure its stability.[1]

Conclusion

2-(Aminomethyl)butanoic acid hydrochloride is a valuable chemical entity with significant potential in synthetic chemistry and drug discovery. While detailed public data on this specific compound is limited, its structural similarity to other well-studied aminomethyl-substituted acids suggests its utility as a building block for novel therapeutics. Researchers working with this compound should adhere to strict safety protocols and can draw upon the extensive knowledge base of related compounds to guide their experimental design.

References

-

(R-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride - Chem-Impex. (n.d.). Retrieved from [Link]

-

(S-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride - Chem-Impex. (n.d.). Retrieved from [Link]

-

2-(aminomethyl)butanoic acid hydrochloride | CAS 98137-47-4 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

CAS#:2168688-23-9 | {2-Oxa-7-thiaspiro[4.5]decan-1-yl ... - Chemsrc. (n.d.). Retrieved from [Link]

-

2-(Aminomethyl)butanoic acid hydrochloride - CAS:98137-47-4 - 北京欣恒研科技有限公司. (n.d.). Retrieved from [Link]

- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents. (n.d.).

- WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents. (n.d.).

-

2-(Aminomethyl)butanoic acid hydrochloride - CAS:98137-47-4 - 江苏氩氪氙材料科技有限公司. (n.d.). Retrieved from [Link]

- CN102241600A - Preparation method of 2-amino butyric acid - Google Patents. (n.d.).

-

(PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review - ResearchGate. (2021, June 7). Retrieved from [Link]

Sources

- 1. 2-(aminomethyl)butanoic acid hydrochloride | 98137-47-4 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

Synthesis pathways for 2-(Aminomethyl)butanoic acid hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)butanoic Acid Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of 2-(Aminomethyl)butanoic Acid Hydrochloride in Modern Drug Development

2-(Aminomethyl)butanoic acid hydrochloride stands as a crucial chiral building block in the landscape of pharmaceutical research and development. As a derivative of γ-aminobutyric acid (GABA), its structural motif is of significant interest in the design of molecules targeting the central nervous system. Its utility as a key intermediate in the synthesis of various bioactive compounds, particularly those aimed at treating neurological disorders, underscores the need for robust and efficient synthetic pathways. This guide provides an in-depth exploration of the primary methodologies for the synthesis of 2-(Aminomethyl)butanoic acid hydrochloride, offering a blend of established protocols and innovative enzymatic approaches for researchers, scientists, and professionals in the field of drug development.

Section 1: Classical Approaches to the Synthesis of α-Substituted Butanoic Acids

The traditional synthesis of 2-(aminomethyl)butanoic acid often begins with the functionalization of a butanoic acid derivative. A common strategy involves the introduction of a nitrogen-containing group at the α-position, which can then be elaborated to the desired aminomethyl functionality.

Synthesis via α-Halogenation and Subsequent Amination

A foundational approach involves the α-bromination of a suitable butanoic acid derivative, followed by nucleophilic substitution with an amine source. This method, while straightforward, often requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Experimental Protocol: α-Bromination of Ethyl Butyrate

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ethyl butyrate in a suitable solvent such as carbon tetrachloride is prepared.

-

Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

-

Bromination : N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture, which is then heated to reflux. The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material.

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification : The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, ethyl 2-bromobutanoate, is then purified by vacuum distillation.

Subsequent Amination and Reduction

The resulting ethyl 2-bromobutanoate can then undergo nucleophilic substitution with a protected amine equivalent, such as sodium azide, followed by reduction of the azido group to the primary amine. The ester can then be hydrolyzed, and the aminomethyl group can be formed through further functional group manipulations.

The Strecker Synthesis and its Modifications

The Strecker synthesis is a powerful method for the preparation of α-amino acids from aldehydes or ketones.[1] A modified Strecker approach can be envisioned for the synthesis of 2-(aminomethyl)butanoic acid.

Conceptual Workflow for a Modified Strecker Synthesis

Caption: Modified Strecker Synthesis Workflow.

Protocol for Hydrolysis of the α-Aminonitrile

-

Acid Hydrolysis : The α-aminonitrile intermediate is treated with a strong acid, such as 6 M hydrochloric acid.[1]

-

Reflux : The mixture is heated to reflux for several hours to ensure complete hydrolysis of the nitrile to a carboxylic acid.[1]

-

Isolation : The resulting amino acid hydrochloride can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Section 2: Asymmetric Synthesis and Chemoenzymatic Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes is of paramount importance.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a widely used technique for the separation of enantiomers. Lipases and acylases are commonly employed for the stereoselective hydrolysis of racemic esters or amides.

Lipase-Catalyzed Kinetic Resolution

A racemic ester of a suitable precursor can be subjected to enzymatic hydrolysis, where one enantiomer is preferentially hydrolyzed by the lipase, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Illustrative Chemoenzymatic Synthesis Pathway

An improved, greener process for the enantioselective chemoenzymatic synthesis of a related compound, (S)-3-aminobutanoic acid, has been developed, which can be adapted. This process involves an initial aza-Michael addition, followed by enzymatic resolution using Candida antarctica lipase B.[2]

Caption: Chemoenzymatic Synthesis Workflow.

Biosynthesis via Engineered Microorganisms

Recent advances in synthetic biology have enabled the production of non-proteinogenic amino acids in microorganisms like Saccharomyces cerevisiae.[3] A heterologous biosynthetic pathway can be constructed to produce (S)-2-aminobutyric acid from the endogenous amino acid L-threonine.[3]

Two-Step Heterologous Pathway

-

Deamination : L-threonine is deaminated to the achiral intermediate 2-ketobutyric acid by a threonine deaminase.[3]

-

Amination : The keto acid is then aminated to yield (S)-2-aminobutyric acid using an amino acid dehydrogenase.[3]

This biosynthetic approach offers a sustainable and highly enantioselective route to the desired chiral amino acid.

Section 3: Synthesis of Key Intermediates

The synthesis of 2-(aminomethyl)butanoic acid hydrochloride often relies on the preparation of key intermediates, such as 2-aminobutanamide hydrochloride.

Synthesis of 2-Aminobutanamide Hydrochloride from 2-Aminobutyric Acid

A common route involves the conversion of 2-aminobutyric acid to its corresponding amide.

Protocol via an Oxazolidinedione Intermediate

A chemical synthesis method for 2-aminobutanamide hydrochloride involves the reaction of 2-aminobutyric acid with bis(trichloromethyl)carbonate to form a 4-ethyl-2,5-oxazolidinedione intermediate. This intermediate is then subjected to ammonolysis and acidification to yield the final product.[4]

-

Chlorination : 2-Aminobutyric acid is reacted with bis(trichloromethyl)carbonate in an organic solvent at temperatures ranging from -5 to 110°C to form 4-ethyl-2,5-oxazolidinedione.[4]

-

Ammonolysis and Acidification : The oxazolidinedione intermediate is then treated with ammonia, followed by acidification with hydrochloric acid to produce 2-aminobutanamide hydrochloride.[4]

This method is reported to have a high yield and mild reaction conditions.[4]

Synthesis via Resolution of DL-2-Aminobutanamide

An alternative approach involves the ammonolysis of methyl 2-bromobutyrate to generate DL-2-aminobutanamide, followed by resolution.[5]

-

Ammonolysis : Methyl 2-bromobutyrate is treated with a solution of ammonia in methanol to produce racemic 2-aminobutanamide.[5]

-

Resolution : The racemic amide is then resolved using a chiral resolving agent, such as L-tartaric acid, to separate the desired enantiomer.[5]

-

Salt Formation : The resolved amide is then treated with hydrogen chloride to form the hydrochloride salt.[5]

Data Summary

| Pathway | Key Intermediate | Reagents | Yield | Reference |

| Oxazolidinedione Route | 4-ethyl-2,5-oxazolidinedione | 2-aminobutyric acid, bis(trichloromethyl)carbonate, ammonia, HCl | High | [4] |

| Resolution Route | DL-2-aminobutanamide | Methyl 2-bromobutyrate, ammonia, L-tartaric acid, HCl | Not specified | [5] |

| Chemoenzymatic Synthesis | Racemic N-benzyl-3-aminobutanoate | Prochiral starting materials, Candida antarctica lipase B | 28% overall yield | [2] |

Conclusion

The synthesis of 2-(Aminomethyl)butanoic acid hydrochloride can be achieved through a variety of pathways, each with its own advantages and challenges. Classical chemical methods offer robust and well-established protocols, while modern chemoenzymatic and biosynthetic approaches provide highly enantioselective and sustainable alternatives. The choice of synthetic route will ultimately depend on factors such as the desired stereochemistry, scalability, and cost-effectiveness. This guide has provided a comprehensive overview of the key synthetic strategies, equipping researchers and drug development professionals with the knowledge to select and implement the most suitable method for their specific needs.

References

- Preparation of (s)-2-aminobutyric acid. (2009).

-

Verma, R., & Prajapati, S. M. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 51B(10), 1470–1474. [Link]

-

Bhatt, N., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Organic & Medicinal Chem IJ, 5(3). [Link]

-

A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry. [Link]

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (2006).

- Chemical synthesis method for of 2-amino-butanamide hydrochloride. (2010).

- Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes. (2015).

-

Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. (2019). ResearchGate. [Link]

-

Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. (1989). accessdata.fda.gov. [Link]

-

Verhoeven, M. D., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels, 10(1), 79. [Link]

- Synthesis method of (R) -3-aminobutanol. (2020).

-

Hof, J., et al. (2016). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 18(1), 145-153. [Link]

- Synthesis method of S-2-aminobutanamide hydrochloride. (2013).

-

PROCESS DEVELOPMENT REPORT. (2019). Medicines for All institute (M4ALL). [Link]

-

2,3-diaminobutanoic acid derivatives using proline-catal. (n.d.). ElectronicsAndBooks. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 5. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

Mechanism of Action of 2-(Aminomethyl)butanoic Acid Hydrochloride as a Putative GABA Analogue

An In-depth Technical Guide

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, analogues of GABA have been a focal point in the development of therapeutics for neurological disorders such as epilepsy, neuropathic pain, and anxiety. This guide explores the putative mechanism of action of 2-(Aminomethyl)butanoic acid hydrochloride, a structural isomer of GABA. Direct research on this specific compound is not prevalent in publicly accessible literature; therefore, this analysis is built upon a foundational understanding of its structural class—β-substituted GABA analogues. By drawing parallels with well-characterized molecules in this class, such as pregabalin and gabapentin, we can infer a probable mechanism of action. This guide posits that 2-(Aminomethyl)butanoic acid, rather than acting directly on GABA receptors, likely modulates neuronal activity by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), thereby reducing neurotransmitter release. This document provides a detailed examination of this proposed mechanism, supported by experimental frameworks and methodologies common in the field.

Introduction: The Landscape of GABA Analogues

GABA analogues were initially designed with the intent of mimicking the inhibitory effects of GABA by directly agonizing GABA receptors (GABA-A and GABA-B) or by inhibiting GABA reuptake or metabolism. While some compounds achieve this, a significant class of analogues, including the clinically successful drugs gabapentin and pregabalin, were discovered to have a novel and distinct mechanism of action. These molecules, characterized by an alkyl substitution at the β-position relative to the carboxyl group, do not bind significantly to GABA receptors or transporters.

2-(Aminomethyl)butanoic acid (CH₃-CH₂-CH(CH₂NH₂) -COOH) is a structural isomer of GABA (H₂N-CH₂-CH₂-CH₂-COOH). Its structure places it within the category of β-substituted GABA analogues. Given this structural classification, it is scientifically reasonable to hypothesize that its primary mechanism of action will align more closely with that of pregabalin and gabapentin than with direct GABAergic modulation.

Proposed Core Mechanism: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The central hypothesis is that 2-(Aminomethyl)butanoic acid hydrochloride functions as a ligand for the α2δ subunit of presynaptic VGCCs. This interaction is the cornerstone of the therapeutic effects observed with other gabapentinoids.

The Role of the α2δ Subunit

The α2δ protein is an auxiliary subunit of the VGCCs, which are crucial for controlling the influx of calcium into presynaptic terminals—a critical step for the fusion of synaptic vesicles and the release of neurotransmitters. The α2δ subunit, particularly the α2δ-1 and α2δ-2 isoforms, plays a significant role in the trafficking and cell surface expression of the main pore-forming α1 subunit of the calcium channel. In pathological states, such as neuropathic pain and epilepsy, the expression of the α2δ-1 subunit is often upregulated in sensory and central neurons, leading to increased calcium influx and excessive neurotransmitter release (e.g., glutamate, substance P).

Ligand Binding and Consequent Modulation

Gabapentinoids, and putatively 2-(Aminomethyl)butanoic acid, bind with high affinity to the α2δ-1 and α2δ-2 subunits. This binding does not directly block the calcium channel pore. Instead, it is thought to induce a conformational change in the α2δ subunit, which in turn disrupts the normal trafficking and function of the VGCC complex. The primary consequences of this interaction are:

-

Reduced Trafficking of VGCCs: Binding to the α2δ subunit interferes with the forward trafficking of the α1 subunit to the presynaptic membrane, leading to a lower density of functional calcium channels at the nerve terminal.

-

Decreased Calcium Influx: With fewer VGCCs at the presynaptic membrane, the influx of calcium upon neuronal depolarization is diminished.

-

Inhibition of Neurotransmitter Release: The reduction in intracellular calcium concentration leads to a decrease in the release of excitatory neurotransmitters like glutamate and substance P.

This cascade of events ultimately results in reduced neuronal hyperexcitability, which is the underlying basis for its potential therapeutic effects in epilepsy and neuropathic pain.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action at the presynaptic terminal.

Caption: Proposed mechanism of 2-(Aminomethyl)butanoic acid at the presynaptic terminal.

Experimental Validation Protocols

To validate the proposed mechanism of action for 2-(Aminomethyl)butanoic acid hydrochloride, a series of established experimental workflows must be employed.

Radioligand Binding Assays

This is the foundational experiment to confirm the molecular target. The objective is to determine if 2-(Aminomethyl)butanoic acid binds to the α2δ-1 subunit and to quantify its binding affinity (Ki).

Protocol:

-

Membrane Preparation: Prepare cell membranes from tissue or cell lines known to express high levels of the α2δ-1 subunit (e.g., porcine cerebral cortex or HEK293 cells overexpressing the subunit).

-

Radioligand: Use a known high-affinity radioligand for the α2δ subunit, such as [³H]-gabapentin or [³H]-pregabalin.

-

Competition Assay:

-

Incubate the prepared membranes with a fixed concentration of the radioligand.

-

In parallel incubations, add increasing concentrations of the unlabeled test compound (2-(Aminomethyl)butanoic acid).

-

Allow the reaction to reach equilibrium.

-

-

Separation & Scintillation Counting: Separate the bound from the free radioligand via rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. This will generate a sigmoidal competition curve from which the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) can be determined. The Ki value is then calculated using the Cheng-Prusoff equation.

| Parameter | Description | Expected Outcome for an Active Compound |

| IC₅₀ | Concentration inhibiting 50% of radioligand binding | Low nanomolar to micromolar range |

| Ki | Binding affinity constant | Low nanomolar to micromolar range |

Electrophysiology: Calcium Imaging

This functional assay directly measures the effect of the compound on calcium influx in neurons.

Protocol:

-

Cell Culture: Culture primary neurons (e.g., dorsal root ganglion neurons, which have high levels of α2δ-1 expression in pain models) on glass coverslips.

-

Calcium Indicator Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Perfusion & Stimulation: Place the coverslip on a microscope stage equipped for ratiometric imaging. Perfuse the cells with a physiological salt solution. Depolarize the neurons to open VGCCs using a high-potassium solution or electrical field stimulation.

-

Compound Application: After establishing a baseline response, perfuse the cells with varying concentrations of 2-(Aminomethyl)butanoic acid and repeat the stimulation.

-

Data Acquisition & Analysis: Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration. An active compound will reduce the peak calcium influx evoked by depolarization.

Visualizing the Experimental Workflow

Caption: Key experimental workflows for validating the proposed mechanism.

Differentiating from Direct GABAergic Mechanisms

It is critical to experimentally confirm that 2-(Aminomethyl)butanoic acid does not act via classical GABAergic pathways.

| Mechanism | Experimental Test | Expected Result for α2δ Ligand |

| GABA-A Receptor Agonism | Patch-clamp recording of chloride currents in the presence of the compound. | No significant potentiation of GABA-evoked currents. |

| GABA-B Receptor Agonism | Measurement of G-protein activation (e.g., GTPγS binding assay) or potassium channel currents. | No significant activation. |

| GABA Transporter (GAT) Inhibition | Radiotracer uptake assay using [³H]-GABA in synaptosomes or cells expressing GAT-1. | No significant inhibition of GABA uptake. |

| GABA Transaminase (GABA-T) Inhibition | Enzyme activity assay measuring the conversion of GABA to succinic semialdehyde. | No significant inhibition of GABA-T activity. |

Conclusion and Future Directions

Based on its structure as a β-substituted GABA analogue, the most probable mechanism of action for 2-(Aminomethyl)butanoic acid hydrochloride is as a ligand for the α2δ subunit of voltage-gated calcium channels. This proposed mechanism, analogous to that of pregabalin and gabapentin, involves the modulation of VGCC trafficking and a subsequent reduction in the presynaptic release of excitatory neurotransmitters. This guide has outlined the key molecular interactions and the essential experimental protocols required to validate this hypothesis, including radioligand binding assays and functional calcium imaging. Future research should focus on executing these protocols to definitively characterize the pharmacological profile of this compound, determine its binding affinity, and assess its functional efficacy in preclinical models of neuropathic pain and epilepsy.

References

-

Title: The α2δ Subunit of Voltage-Gated Calcium Channels: A Novel Target for the Treatment of Neuropathic Pain Source: The Journal of Neuroscience URL: [Link]

-

Title: Gabapentin and pregabalin: from molecular mechanisms to clinical applications Source: Trends in Pharmacological Sciences URL: [Link]

-

Title: Pregabalin: from molecule to man Source: British Journal of Anaesthesia URL: [Link]

The Enigmatic Potential of 2-(Aminomethyl)butanoic Acid Hydrochloride: A Technical Guide to Unraveling its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)butanoic acid hydrochloride stands as a molecule of significant interest within the landscape of neuropharmacology. Structurally, it is a close analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. While direct and extensive biological characterization of this specific compound remains limited in publicly accessible literature, its chemical architecture strongly suggests a potential role as a modulator of GABAergic neurotransmission. This technical guide provides a comprehensive framework for investigating the biological activity of 2-(Aminomethyl)butanoic acid hydrochloride. By drawing parallels with structurally related and well-characterized GABA analogues, we will explore its putative mechanisms of action, delineate essential experimental protocols for its evaluation, and discuss its potential therapeutic applications. This document serves as a roadmap for researchers poised to unlock the therapeutic promise of this intriguing compound.

Introduction: The GABAergic Landscape and the Promise of Analogues

The delicate balance between neuronal excitation and inhibition is fundamental to a healthy central nervous system (CNS).[1] Gamma-aminobutyric acid (GABA) is the primary mediator of inhibitory neurotransmission, and its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Consequently, the GABAergic system presents a rich field of targets for therapeutic intervention.

GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier. This has spurred the development of GABA analogues, synthetic molecules designed to mimic the structure and/or function of GABA while possessing improved pharmacokinetic properties.[1] Prominent examples include pregabalin and gabapentin, which have achieved significant clinical success in treating epilepsy and neuropathic pain.

2-(Aminomethyl)butanoic acid hydrochloride, as a structural analogue of GABA, is logically positioned to interact with components of the GABAergic system. Its butanoic acid backbone with an aminomethyl substitution at the 2-position presents a compelling scaffold for exploration. While it is frequently cited as a key intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders, its intrinsic biological activity is an area ripe for investigation.[2][3][4]

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive research into other β-substituted GABA analogues, we can hypothesize several potential mechanisms of action for 2-(Aminomethyl)butanoic acid hydrochloride.[1] These hypotheses provide the foundation for a systematic investigation of its biological activity.

Interaction with GABA Receptors

The primary mode of GABA's inhibitory action is through its interaction with GABA receptors, which are broadly classified into ionotropic GABAA receptors and metabotropic GABAB receptors.

-

GABAA Receptor Modulation: It is plausible that 2-(Aminomethyl)butanoic acid hydrochloride could act as an agonist or a positive allosteric modulator at GABAA receptors. An agonist would directly activate the receptor's chloride channel, leading to neuronal hyperpolarization. A positive allosteric modulator would enhance the effect of endogenous GABA, increasing the frequency or duration of channel opening.

-

GABAB Receptor Activity: Alternatively, the compound might exhibit activity at GABAB receptors. Agonism at these G-protein coupled receptors can lead to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a slower, more prolonged inhibitory effect.

Modulation of GABA Metabolism and Transport

Beyond direct receptor interaction, GABA analogues can influence synaptic GABA concentrations by targeting the enzymes responsible for its synthesis and degradation, or the transporters responsible for its reuptake.

-

Inhibition of GABA Transaminase (GABA-T): Inhibition of GABA-T, the primary enzyme responsible for GABA catabolism, would lead to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission.

-

Inhibition of GABA Reuptake: Blocking the GABA transporters (GATs) responsible for removing GABA from the synaptic cleft would similarly prolong the presence of GABA and potentiate its inhibitory effects.

Interaction with Voltage-Gated Calcium Channels

A well-established mechanism for some successful GABA analogues, like gabapentin and pregabalin, is their interaction with the α2δ subunit of voltage-gated calcium channels. This interaction reduces calcium influx at presynaptic nerve terminals, leading to a decrease in the release of excitatory neurotransmitters. Given its structural similarities, this remains a key potential mechanism for 2-(Aminomethyl)butanoic acid hydrochloride.

A Roadmap for Experimental Validation

To elucidate the true biological activity of 2-(Aminomethyl)butanoic acid hydrochloride, a systematic and multi-tiered experimental approach is essential. The following protocols outline the key in vitro and in vivo assays required for a comprehensive pharmacological characterization.

In Vitro Characterization

Objective: To determine the affinity of 2-(Aminomethyl)butanoic acid hydrochloride for GABA receptors and other potential targets.

Protocol:

-

Membrane Preparation: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., cortex, hippocampus).

-

Radioligand Binding:

-

For GABAA receptors, use a radiolabeled antagonist such as [³H]SR95531 or a benzodiazepine site ligand like [³H]flunitrazepam.

-

For GABAB receptors, use a radiolabeled agonist like [³H]GABA (in the presence of a GABAA antagonist) or an antagonist like [³H]CGP54626.

-

-

Incubation: Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of 2-(Aminomethyl)butanoic acid hydrochloride.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the inhibition constant (Ki) by nonlinear regression analysis of the competition binding curves.

Objective: To assess the functional activity of 2-(Aminomethyl)butanoic acid hydrochloride on GABA receptors and ion channels.

Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Oocyte Preparation and Injection: Isolate and prepare Xenopus laevis oocytes and inject them with cRNAs encoding the subunits of the GABA receptor subtype of interest (e.g., α1β2γ2 for GABAA).

-

Recording: After 2-5 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -60 mV.

-

Drug Application: Perfuse the oocyte with a control solution and then with solutions containing GABA and/or 2-(Aminomethyl)butanoic acid hydrochloride at various concentrations.

-

Data Acquisition and Analysis: Record the resulting currents and construct concentration-response curves to determine the EC₅₀ (for agonists) or the modulatory effect on the GABA response.

Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of 2-(Aminomethyl)butanoic acid hydrochloride.

In Vivo Evaluation

Objective: To assess the anticonvulsant potential of 2-(Aminomethyl)butanoic acid hydrochloride.

Protocol (Maximal Electroshock (MES) Test):

-

Animal Dosing: Administer 2-(Aminomethyl)butanoic acid hydrochloride or vehicle to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal, oral).

-

Induction of Seizure: At the time of expected peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the median effective dose (ED₅₀) for protection against the tonic hindlimb extension.

Objective: To evaluate the analgesic efficacy of 2-(Aminomethyl)butanoic acid hydrochloride in a model of nerve injury-induced pain.

Protocol (Chung Model - Spinal Nerve Ligation):

-

Surgical Procedure: Surgically ligate the L5 spinal nerve in rodents to induce mechanical allodynia.

-

Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).

-

Drug Administration: Administer 2-(Aminomethyl)butanoic acid hydrochloride or vehicle.

-

Post-treatment Measurement: Measure the paw withdrawal threshold at various time points after drug administration.

-

Data Analysis: Compare the post-treatment withdrawal thresholds to baseline and vehicle-treated controls to determine the anti-allodynic effect.

Workflow for In Vivo Evaluation

Caption: A streamlined workflow for the in vivo evaluation of 2-(Aminomethyl)butanoic acid hydrochloride.

Potential Therapeutic Applications

Should experimental validation confirm biological activity consistent with a GABAergic mechanism, 2-(Aminomethyl)butanoic acid hydrochloride could have therapeutic potential in a range of CNS disorders, including:

-

Epilepsy: By enhancing inhibitory neurotransmission, the compound could raise the seizure threshold.

-

Neuropathic Pain: Modulation of GABAergic pathways or voltage-gated calcium channels could alleviate the hyperexcitability characteristic of neuropathic pain states.

-

Anxiety Disorders: Potentiation of GABAergic signaling is a well-established mechanism for anxiolytic drugs.

-

Spasticity: GABAB receptor agonists are used to treat spasticity, representing another potential therapeutic avenue.

Conclusion: Charting the Course for Discovery

2-(Aminomethyl)butanoic acid hydrochloride represents a compelling yet under-investigated molecule within the field of neuropharmacology. Its structural relationship to GABA strongly suggests a potential for biological activity within the CNS. While direct evidence is currently lacking, a systematic and hypothesis-driven investigation, as outlined in this guide, has the potential to uncover novel therapeutic properties. The experimental workflows detailed herein provide a robust framework for elucidating its mechanism of action and evaluating its efficacy in preclinical models. The journey to fully characterize 2-(Aminomethyl)butanoic acid hydrochloride will undoubtedly be one of meticulous scientific inquiry, but the potential rewards—the development of a novel therapeutic for debilitating neurological disorders—are immeasurable.

References

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

GABA analogue - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Pharmacology of GABA. (1984). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. (1987). PubMed. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(Aminomethyl)butanoic Acid Hydrochloride Isomers

Introduction: The Criticality of Stereoisomerism in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects.[1][2] This underscores the regulatory and scientific imperative for the unambiguous structural elucidation and separation of stereoisomers for any chiral drug candidate.

This guide focuses on the structural elucidation of the enantiomers of 2-(Aminomethyl)butanoic acid hydrochloride, a chiral gamma-aminobutyric acid (GABA) analogue. GABA analogues are a class of compounds that often interact with the central nervous system, making their stereochemical purity a matter of significant importance for therapeutic efficacy and safety.[4] We will delve into a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography to confidently identify and differentiate the (R)- and (S)-isomers of this compound. This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific rationale for each methodological choice.

The Challenge: Differentiating Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and characterization a formidable challenge. They have the same mass, the same elemental composition, and will behave identically in most standard analytical tests. Therefore, specialized techniques that can probe the chirality of the molecule are essential. The hydrochloride salt form of 2-(Aminomethyl)butanoic acid introduces considerations for solubility and ionization, which will be addressed in the context of each analytical method.

Part 1: Unraveling the Connectivity - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For the structural elucidation of 2-(Aminomethyl)butanoic acid hydrochloride, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(Aminomethyl)butanoic acid, we can predict the following signals. Note that the exact chemical shifts will be influenced by the solvent and the protonation state of the amine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-(Aminomethyl)butanoic Acid in D₂O

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-1 (CH₃) | ~0.9 | Triplet | ~7.5 | Aliphatic methyl group coupled to the adjacent methylene (H-2) protons. |

| H-2 (CH₂) | ~1.6-1.8 | Multiplet | - | Methylene protons coupled to both the methyl (H-1) and methine (H-3) protons. |

| H-3 (CH) | ~2.4-2.6 | Multiplet | - | Methine proton at the chiral center, coupled to the adjacent methylene (H-2) and aminomethyl (H-4) protons. |

| H-4 (CH₂N) | ~3.0-3.2 | Multiplet | - | Methylene protons adjacent to the nitrogen, coupled to the methine proton (H-3). |

Note: The acidic proton of the carboxylic acid and the protons on the ammonium group will likely exchange with D₂O and may not be observed or will appear as a broad singlet.

Expected ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 2-(Aminomethyl)butanoic acid, we expect to see five distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Aminomethyl)butanoic Acid

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| C-1 (CH₃) | ~10-15 | Aliphatic methyl carbon. |

| C-2 (CH₂) | ~25-30 | Aliphatic methylene carbon. |

| C-3 (CH) | ~40-45 | Methine carbon at the chiral center. |

| C-4 (CH₂N) | ~45-50 | Methylene carbon attached to the nitrogen. |

| C-5 (COOH) | ~175-180 | Carboxylic acid carbonyl carbon. |

Distinguishing Enantiomers by NMR: The Use of Chiral Derivatizing Agents

Standard NMR cannot differentiate between enantiomers. To achieve this, a chiral derivatizing agent (CDA) is employed to convert the enantiomers into diastereomers. These diastereomers have different physical properties and will exhibit distinct NMR spectra. A common approach for amino acids is derivatization with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides.

-

Sample Preparation: Dissolve approximately 5 mg of racemic 2-(Aminomethyl)butanoic acid hydrochloride in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

-

Addition of Reagents: Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) and a non-chiral base (e.g., triethylamine) to the NMR tube.

-

Reaction: Gently mix the contents and allow the reaction to proceed to completion at room temperature.

-

NMR Acquisition: Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.

The resulting spectrum will show two sets of peaks for the protons near the chiral center, with slightly different chemical shifts, allowing for the quantification of the enantiomeric ratio.

Caption: Predicted fragmentation pathway.

While standard MS cannot differentiate between enantiomers, it is a crucial confirmatory technique for the molecular weight and elemental composition of the synthesized or isolated compound.

Part 3: The Gold Standard for Enantiomeric Separation - Chiral Chromatography

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. [5]This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Method Development for Chiral HPLC

For the separation of the enantiomers of 2-(Aminomethyl)butanoic acid, a polar ionic compound, a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is a promising choice. [6]These CSPs are compatible with aqueous and organic mobile phases, making them suitable for the analysis of underivatized amino acids. [6]

-

Column: A chiral stationary phase column, for example, a CHIRALPAK® ZWIX(+)™.

-

Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50/50 v/v) containing an acidic and a basic additive to control ionization and improve peak shape (e.g., 50 mM acetic acid and 25 mM triethylamine). [7]3. Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore, or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

-

Sample Preparation: Dissolve the 2-(Aminomethyl)butanoic acid hydrochloride sample in the mobile phase at a concentration of approximately 1 mg/mL.

Under these or similar conditions, the (R)- and (S)-enantiomers are expected to be baseline resolved, allowing for their accurate quantification. The elution order of the enantiomers would need to be confirmed by injecting a standard of a single, known enantiomer.

Caption: Chiral HPLC separation workflow.

Part 4: Synthesis and Pharmacological Context

The ability to synthesize enantiomerically pure forms of 2-(Aminomethyl)butanoic acid is crucial for studying their individual pharmacological activities. As a GABA analogue, it is hypothesized that one enantiomer may exhibit greater affinity for GABA receptors or transporters in the central nervous system, potentially leading to therapeutic effects in conditions such as epilepsy, anxiety, or neuropathic pain.

Strategies for Enantioselective Synthesis

Several strategies can be employed to obtain single enantiomers:

-

Chiral Resolution: This involves the separation of a racemic mixture. A common method is to react the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

-

Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to stereoselectively synthesize the desired enantiomer from an achiral starting material. [8]* Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an amino acid, and modifies it to obtain the target molecule while retaining the original stereochemistry.

The choice of synthetic route will depend on factors such as cost, scalability, and the desired enantiomeric purity.

Conclusion: A Validated, Multi-faceted Approach

The structural elucidation of the isomers of 2-(Aminomethyl)butanoic acid hydrochloride requires a synergistic combination of advanced analytical techniques. NMR spectroscopy, coupled with chiral derivatizing agents, provides detailed structural information and allows for the differentiation of enantiomers. Mass spectrometry serves as a vital tool for confirming the molecular weight and fragmentation pattern. Finally, chiral HPLC offers a robust and reliable method for the separation and quantification of the individual enantiomers. By integrating these methodologies, researchers and drug development professionals can ensure the stereochemical integrity of this and other chiral molecules, a critical step in the development of safe and effective pharmaceuticals.

References

- Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

Wikipedia. (2023). GABA analogue. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

-

NIST. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. Retrieved from [Link]

- Google Patents. (n.d.). Gaba and l-glutamic acid analogs for antiseizure treatment.

-

PubChem. (n.d.). (R)-2-aminomethyl butyric acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). A role of GABA analogues in the treatment of neurological diseases. Retrieved from [Link]

-

PubMed. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1120(1-2), 89-93. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing (S)-2-aminobutanamide.

-

MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. International Journal of Molecular Sciences, 20(4), 856. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-amino-, (S)-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

-

RxList. (2021). How Do GABA Analogs Work?. Retrieved from [Link]

-

Wikipedia. (2023). GABA. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

PubMed. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography, 392, 211-224. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Retrieved from [Link]

-

MassBank. (2008). (S)-2-Aminobutanoate. Retrieved from [Link]

-

YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereochemistry in Drug Action. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Effects of Stereoisomers on Drug Activity. Retrieved from [Link]

-

MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]

A Technical Guide to the Therapeutic Potential of 2-(Aminomethyl)butanoic Acid Hydrochloride and Related GABA Analogues in Neurological Disorders

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of 2-(aminomethyl)butanoic acid hydrochloride and structurally related γ-aminobutyric acid (GABA) analogues in the treatment of neurological disorders. While direct research on 2-(aminomethyl)butanoic acid hydrochloride is limited, this document synthesizes the extensive knowledge available for its close analogues, namely gabapentin and pregabalin, to build a predictive framework for its potential pharmacological profile and therapeutic utility. We delve into the core mechanisms of action, focusing on the interaction with the α2δ subunit of voltage-gated calcium channels, and detail robust methodologies for the chemical synthesis of these compounds, including enantioselective routes. Furthermore, this guide presents a suite of in vitro and in vivo experimental protocols essential for the preclinical evaluation of these molecules, covering target binding, functional modulation, and efficacy in established animal models of epilepsy and neuropathic pain. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurological diseases.

Introduction: The Unmet Need and the Promise of GABA Analogues

Neurological disorders, encompassing a wide spectrum of conditions such as epilepsy, neuropathic pain, and anxiety disorders, represent a significant global health burden. The pathophysiology of many of these disorders involves neuronal hyperexcitability, often stemming from an imbalance between excitatory and inhibitory neurotransmission.[1][2] The γ-aminobutyric acid (GABA) system, as the primary inhibitory neurotransmitter network in the central nervous system (CNS), has long been a focal point for therapeutic intervention. However, the direct administration of GABA is ineffective for treating CNS disorders due to its inability to cross the blood-brain barrier.[3]

This limitation spurred the development of GABA analogues, lipophilic molecules designed to mimic the structure of GABA and penetrate the CNS.[1][3] Among the most successful of these are gabapentin and pregabalin, which, despite their design as GABA mimetics, were later discovered to exert their therapeutic effects through a novel mechanism independent of GABA receptors.[4] Their clinical success has paved the way for the exploration of a wider chemical space of related structures, including 2-(aminomethyl)butanoic acid hydrochloride. This guide will use the well-established pharmacology of gabapentin and pregabalin as a blueprint to project the potential of this and other novel GABA analogues.

Molecular Target and Mechanism of Action: Beyond GABA Receptors

Contrary to their structural resemblance to GABA, gabapentin and pregabalin do not exert their primary effects through direct interaction with GABA receptors (GABA-A or GABA-B) or by influencing GABA synthesis or metabolism.[4] The key molecular target for this class of compounds, and therefore the predicted target for 2-(aminomethyl)butanoic acid hydrochloride, is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[5]

The α2δ subunit is an ancillary protein of VGCCs that plays a crucial role in the trafficking and function of the channel complex.[6][7] By binding to the α2δ-1 subunit, these ligands are thought to modulate calcium influx, although the precise downstream effects are still under investigation. It is hypothesized that this interaction reduces the release of excitatory neurotransmitters, such as glutamate and substance P, particularly in hyperexcited neurons, thereby dampening neuronal signaling and producing analgesic, anticonvulsant, and anxiolytic effects.[5]

Signaling Pathway: Proposed Mechanism of Action of Gabapentinoids

Caption: Proposed mechanism of action for 2-(Aminomethyl)butanoic acid analogues.

Synthesis of 2-(Aminomethyl)butanoic Acid and Related Analogues

The synthesis of β-amino acids like 2-(aminomethyl)butanoic acid can be approached through various established organic chemistry methodologies. Key strategies include the enantioselective synthesis to obtain specific stereoisomers, which is often crucial for pharmacological activity, and classical rearrangement reactions.

Enantioselective Synthesis

The biological activity of β-substituted GABA analogues is often dependent on their absolute configuration.[8] Therefore, enantioselective synthesis is a critical aspect of their development. A powerful and widely used method for the asymmetric synthesis of β-amino acids is the Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, often catalyzed by a chiral catalyst to control the stereochemistry.[2][8] Other notable methods include the hydrogenation of enamines and Mannich-type reactions.[9][10]

Classical Rearrangement Reactions

Classical name reactions provide robust, albeit often non-stereoselective, routes to amines from carboxylic acid derivatives. These methods can be employed to synthesize racemic mixtures of 2-(aminomethyl)butanoic acid, which can then be subjected to chiral resolution.

-

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate, using bromine and a strong base.[11][12][13][14][15]

-

Curtius Rearrangement: In this reaction, an acyl azide is thermally or photochemically converted into an isocyanate, which can then be hydrolyzed to the corresponding primary amine.[7][12][16][17][18][19]

Chiral Resolution

For racemic mixtures obtained from non-enantioselective syntheses, chiral resolution is necessary to separate the enantiomers. This can be achieved through several techniques, including:

-

Formation of Diastereomeric Salts: Reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

-

Chiral Chromatography: Utilizing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.[6][20][21][22]

Workflow: General Synthesis and Evaluation Pipeline

Caption: A generalized workflow for the synthesis and preclinical evaluation of novel GABA analogues.

In Vitro Evaluation: Characterizing Target Engagement

A crucial step in the preclinical assessment of 2-(aminomethyl)butanoic acid hydrochloride and its analogues is to confirm and quantify their interaction with the α2δ-1 subunit of VGCCs. This is typically achieved through a combination of binding and functional assays.

Radioligand Binding Assay for α2δ-1 Subunit

This assay directly measures the affinity of a test compound for the α2δ-1 subunit by competing with a radiolabeled ligand.

Protocol: [³H]Gabapentin Competitive Binding Assay

-

Membrane Preparation:

-

Homogenize porcine brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, [³H]gabapentin (at a concentration close to its Kd), and varying concentrations of the test compound (e.g., 2-(aminomethyl)butanoic acid hydrochloride).

-

For the determination of non-specific binding, use a high concentration of unlabeled gabapentin or a related ligand.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Functional Assay: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of a test compound on the function of VGCCs in living cells.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or tsA-201 cells) that does not endogenously express high levels of VGCCs.

-

Co-transfect the cells with plasmids encoding the α1 and β subunits of a specific VGCC (e.g., CaV2.2) and the α2δ-1 subunit.[6] A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.

-

-

Electrophysiological Recording:

-

Prepare a patch-clamp rig with an amplifier, data acquisition system, and microscope.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the membrane of a transfected cell.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total current across the cell membrane.

-

Apply a voltage-step protocol to elicit calcium channel currents (using Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation).[14]

-

Record baseline currents and then perfuse the cell with a solution containing the test compound at various concentrations.

-

-

Data Analysis:

-

Measure the peak current amplitude and analyze the current-voltage (I-V) relationship and the voltage-dependence of activation and inactivation.

-

Determine the effect of the test compound on these parameters to assess its modulatory activity on VGCC function.

-

In Vivo Evaluation: Assessing Therapeutic Potential in Disease Models

The efficacy of 2-(aminomethyl)butanoic acid hydrochloride and its analogues in treating neurological disorders must be evaluated in relevant animal models.

Animal Models of Epilepsy

-

Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is delivered through corneal or ear-clip electrodes, and the ability of a compound to prevent the tonic hindlimb extension phase of the seizure is measured.

-

Pentylenetetrazol (PTZ) Test: This chemoconvulsant model is used to assess efficacy against myoclonic and absence seizures.[15] PTZ is administered systemically, and the compound's ability to prevent or delay the onset of clonic and tonic seizures is evaluated.

-

Kindling Model: This is a chronic model of temporal lobe epilepsy where repeated sub-convulsive electrical or chemical stimulation of a limbic brain region leads to a progressive intensification of seizure activity.[20] It is useful for studying epileptogenesis and for evaluating the effects of compounds on focal seizures.

Experimental Protocol: Electroencephalography (EEG) Monitoring in Rodent Seizure Models

-

Electrode Implantation:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Surgically implant recording electrodes over the cortex or depth electrodes into specific brain regions (e.g., hippocampus).

-

A reference and ground electrode are also implanted.

-

Secure the electrode assembly to the skull with dental cement.

-

-

EEG Recording:

-

Allow the animal to recover from surgery.

-

Connect the implanted electrodes to an EEG recording system.

-

Record baseline EEG activity and then induce seizures using one of the models described above.

-

Administer the test compound and record the EEG to assess its effect on seizure activity (e.g., frequency, duration, and amplitude of epileptiform discharges).

-

-

Data Analysis:

-

Visually inspect and quantitatively analyze the EEG recordings to identify and characterize seizure events.

-

Compare the EEG parameters between vehicle- and drug-treated groups.

-

Animal Models of Neuropathic Pain

-

Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of pain-like behaviors in the affected hind paw.[14]

-

Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in robust and long-lasting pain-like behaviors.[12][14]

-

Spinal Nerve Ligation (SNL): This model involves the ligation of one or more spinal nerves, producing pain-like behaviors in the corresponding dermatome.[12]

Behavioral Testing for Neuropathic Pain

-

Von Frey Test for Mechanical Allodynia:

-

Place the animal in a chamber with a mesh floor and allow it to acclimatize.

-